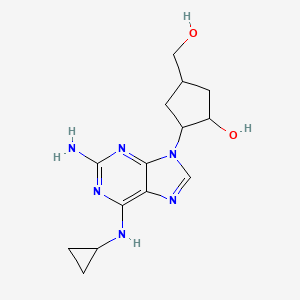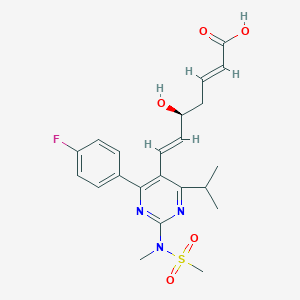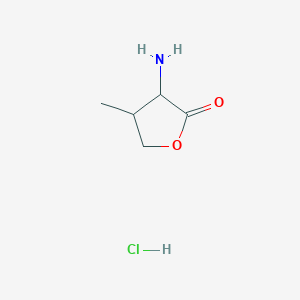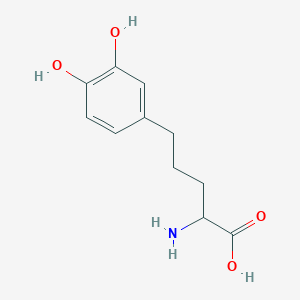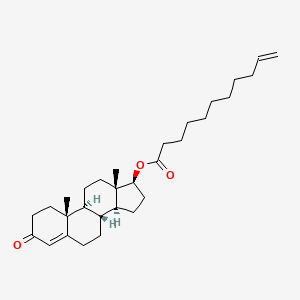![molecular formula C13H9NO3S B13424282 dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is a heterocyclic compound that contains a thiazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide typically involves the intramolecular cyclization of appropriate precursors. One common method includes the denitrocyclization of 2-(2,4-dinitrophenylsulfanyl)-benzoic acid amides . This reaction proceeds under specific conditions to form the desired thiazepine ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thione or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiones or other reduced derivatives.
Scientific Research Applications
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as a scaffold for drug development.
Materials Science: It is used in the design of novel materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-thione: This compound is structurally similar but contains a thione group instead of a dioxide group.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C13H9NO3S |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
11,11-dioxo-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)18(16,17)12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) |
InChI Key |
QQJWUMVPNHSILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


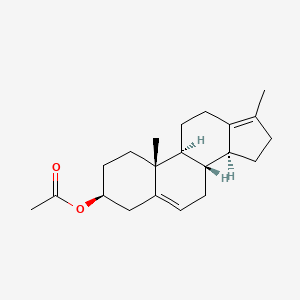


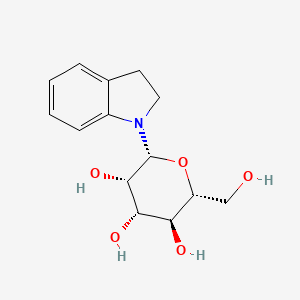
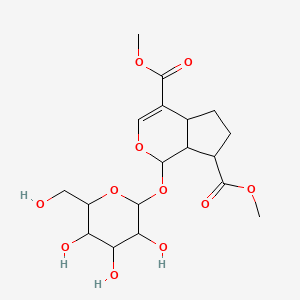
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)

